4-Bromobenzo[d]thiazol-6-amine

Membrane permeability CNS drug design Physicochemical profiling

4-Bromobenzo[d]thiazol-6-amine (CAS 2759360-72-8) is a disubstituted benzothiazole heterocycle bearing a bromine atom at the 4-position and a primary amine at the 6-position of the fused bicyclic core. With molecular formula C₇H₅BrN₂S and molecular weight 229.10 g/mol, this compound belongs to the aminobromobenzothiazole family and is commercially available as a research-grade building block at ≥98% purity.

Molecular Formula C7H5BrN2S
Molecular Weight 229.10 g/mol
Cat. No. B14764907
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromobenzo[d]thiazol-6-amine
Molecular FormulaC7H5BrN2S
Molecular Weight229.10 g/mol
Structural Identifiers
SMILESC1=C(C=C(C2=C1SC=N2)Br)N
InChIInChI=1S/C7H5BrN2S/c8-5-1-4(9)2-6-7(5)10-3-11-6/h1-3H,9H2
InChIKeyAWKIIGMHUHOPEP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromobenzo[d]thiazol-6-amine (CAS 2759360-72-8): Technical Baseline for Scientific Procurement


4-Bromobenzo[d]thiazol-6-amine (CAS 2759360-72-8) is a disubstituted benzothiazole heterocycle bearing a bromine atom at the 4-position and a primary amine at the 6-position of the fused bicyclic core . With molecular formula C₇H₅BrN₂S and molecular weight 229.10 g/mol, this compound belongs to the aminobromobenzothiazole family and is commercially available as a research-grade building block at ≥98% purity . The positional arrangement of substituents—specifically the 6-NH₂/4-Br pattern—distinguishes it fundamentally from the far more common 2-NH₂/6-Br isomer (2-amino-6-bromobenzothiazole, CAS 15864-32-1), which has been extensively utilized as a biochemical reagent and synthetic intermediate .

Why 4-Bromobenzo[d]thiazol-6-amine Cannot Be Replaced by Generic 2-Amino-6-bromobenzothiazole in Research Applications


Within the aminobromobenzothiazole family, positional isomerism profoundly alters key molecular properties governing both biological behavior and synthetic utility. The 4-bromo-6-amine substitution pattern produces a markedly lower topological polar surface area (TPSA = 38.91 Ų) compared to the 2-amino-6-bromo isomer (PSA = 67.15 Ų), a 42% reduction that directly impacts membrane permeability predictions central to CNS and intracellular target drug design . Historically, substitutions at the 4-position of 2-aminobenzothiazoles have been shown to triple CNS depressant potency relative to the unsubstituted parent scaffold, whereas 6-substitution only doubles it, demonstrating that the position of substitution—rather than the nature of the substituent—is the dominant determinant of pharmacological activity in this scaffold class [1]. Furthermore, the 4-bromo substituent preserves the thiazole 2-position as an unencumbered site for orthogonal cross-coupling reactions, enabling sequential C-2 then C-4 functionalization strategies that are sterically and electronically precluded in the 2-amino-6-bromo isomer where the amine occupies the most reactive position on the thiazole ring [2]. These differences make simple in-class substitution scientifically invalid without explicit experimental re-validation.

Quantitative Differentiation Evidence: 4-Bromobenzo[d]thiazol-6-amine vs. Closest Aminobromobenzothiazole Analogs


TPSA Comparison: 4-Bromobenzo[d]thiazol-6-amine Exhibits 42% Lower Polar Surface Area Than 2-Amino-6-bromobenzothiazole

The topological polar surface area (TPSA) of 4-Bromobenzo[d]thiazol-6-amine is 38.91 Ų, compared to 67.15 Ų for the 2-amino-6-bromo positional isomer . This represents a 42% reduction in TPSA for the 4-bromo-6-amine isomer. TPSA values below 60 Ų are generally associated with favorable passive blood-brain barrier penetration, while values below 140 Ų correlate with acceptable oral absorption [1]. The 2-amino-6-bromo isomer's TPSA of 67.15 Ų places it near the borderline of optimal CNS penetration, whereas the target compound's TPSA of 38.91 Ų falls well within the favorable range.

Membrane permeability CNS drug design Physicochemical profiling

Historical CNS Pharmacological Evidence: 4-Substituted Benzothiazoles Exhibit 3× Potency vs. Unsubstituted Parent in Interneuronal Depression Assays

In a foundational structure-activity relationship study of 2-aminobenzothiazoles in the cat cerebrospinal axis, Fundehburk et al. (1953) demonstrated that while unsubstituted 2-aminobenzothiazole exhibited potency equal to the reference standard mephenesin, substitution at the 6-position doubled this potency, and critically, substitution at the 4-position tripled it [1]. The study further noted that the position of substitution, rather than the specific radical (methyl, ethyl, or chloro), was the primary determinant of relative potency. Notably, compounds with 4-position substitution also displayed a qualitatively distinct pharmacological profile, exhibiting some stimulatory action and enhancement of monosynaptic arc potentials not observed with 6-substituted analogs.

CNS pharmacology Benzothiazole SAR Interneuronal depression

Synthetic Orthogonality: Free C-2 Position Enables Sequential Cross-Coupling Strategies Precluded in 2-Amino-6-bromobenzothiazole

In 4-Bromobenzo[d]thiazol-6-amine, the thiazole 2-position is unsubstituted and available for direct Pd-catalyzed cross-coupling reactions, while the 4-bromo substituent serves as a secondary orthogonal coupling handle [1]. This contrasts with 2-amino-6-bromobenzothiazole, where the amine group at the 2-position sterically and electronically blocks direct C-2 functionalization, and the bromine at the 6-position is the sole reactive site. The orthogonal reactivity pattern of 4-bromobenzothiazoles has been exploited in modular syntheses: the Tetrahedron (2020) study demonstrated that 4-bromo-2-iodobenzothiazole enables sequential Suzuki-Miyaura cross-coupling—first at the more reactive C-2 iodine, then at the C-4 bromine—to generate diverse 2,4-disubstituted benzothiazole libraries [1]. 4-Bromobenzo[d]thiazol-6-amine extends this concept by offering the additional 6-amine as a third diversification point.

Modular synthesis Suzuki-Miyaura coupling Benzothiazole library

LogP Comparison: Lower Lipophilicity of 4-Bromobenzo[d]thiazol-6-amine Relative to 2-Amino-6-bromobenzothiazole

The calculated LogP of 4-Bromobenzo[d]thiazol-6-amine is 2.641 , compared to reported LogP values of 2.66–3.22 for 2-amino-6-bromobenzothiazole from multiple sources . The target compound's LogP is lower by 0.02 to 0.58 log units depending on the comparator data point used. While both compounds fall within the generally acceptable lipophilicity range for drug-like molecules (LogP 1–5), the lower LogP of the 4-bromo-6-amine isomer predicts marginally improved aqueous solubility and potentially reduced non-specific protein binding, which can translate to better in vitro assay performance and more reliable structure-activity data.

Lipophilicity ADME prediction Physicochemical profiling

Commercial Purity Specification: 98% (4-Bromobenzo[d]thiazol-6-amine) vs. 97% (2-Amino-6-bromobenzothiazole from Sigma-Aldrich)

The commercially available 4-Bromobenzo[d]thiazol-6-amine from LeYan (Product No. 1951753) is specified at 98% purity , compared to 97% assay for 2-amino-6-bromobenzothiazole from Sigma-Aldrich (Product No. 538507) . While a 1-percentage-point difference may appear modest, in the context of building blocks used for medicinal chemistry derivatization, higher starting material purity reduces the cumulative impurity burden carried through multi-step synthetic sequences and minimizes the risk of impurity-derived false positives or negatives in downstream biological assays.

Chemical purity Procurement specification Assay reproducibility

Scientifically Validated Application Scenarios for 4-Bromobenzo[d]thiazol-6-amine Procurement


CNS Drug Discovery Programs Targeting Interneuronal Modulation Pathways

Based on the class-level pharmacological evidence that 4-substituted 2-aminobenzothiazoles exhibit 3× the CNS depressant potency of the unsubstituted parent scaffold—1.5× greater than 6-substituted analogs—and display a qualitatively distinct stimulatory component on monosynaptic pathways [1], 4-bromobenzo[d]thiazol-6-amine represents a strategically advantageous starting scaffold for CNS drug discovery. The compound's low TPSA of 38.91 Ų further supports its suitability as a brain-penetrant starting point . Researchers developing therapeutics for spasticity, epilepsy, or other conditions involving spinal interneuronal dysfunction should prioritize this 4-substituted scaffold over the more common 6-substituted benzothiazole building blocks.

Modular Synthesis of 2,4,6-Trisubstituted Benzothiazole Libraries via Orthogonal Cross-Coupling

The free C-2 position of 4-bromobenzo[d]thiazol-6-amine, combined with the C-4 bromine and C-6 amine, provides three chemically distinct diversification handles for sequential functionalization [1]. Drawing on established methodology for 4-bromo-2-iodobenzothiazole-based orthogonal Suzuki-Miyaura coupling [2], researchers can execute a convergent library synthesis: (i) first functionalize the C-2 position via direct C-H activation or halogenation followed by cross-coupling, (ii) then exploit the C-4 bromine for a second Suzuki-Miyaura coupling, and (iii) derivatize the C-6 amine via amidation, reductive amination, or sulfonylation. This three-vector diversification strategy is inaccessible with 2-amino-6-bromobenzothiazole, where the amine blocks C-2 reactivity.

Membrane Permeability-Focused Fragment-Based Drug Discovery and Lead Optimization

With a TPSA of 38.91 Ų—substantially below the 60 Ų threshold commonly associated with favorable blood-brain barrier penetration—and a moderate LogP of 2.641 [1], 4-bromobenzo[d]thiazol-6-amine is an ideal fragment-sized building block (MW 229.10) for permeability-conscious medicinal chemistry programs. Its physicochemical profile predicts superior passive membrane diffusion compared to the 2-amino isomer (TPSA 67.15 Ų) . Procurement of this specific isomer is warranted for fragment-based screening libraries targeting intracellular or CNS targets where membrane permeability is a rate-limiting parameter for target engagement.

Development of C-2 Functionalized Benzothiazole-Based Diagnostic and Theranostic PET Tracers

The structural precedent set by 2-arylbenzothiazole-based β-amyloid PET tracers—such as 4-(6-bromo-2-benzothiazolyl)benzenamine derivatives that bind amyloid-β (1-40) with K_D values as low as 1.7 nM [1]—establishes the relevance of functionalized benzothiazoles for neuroimaging applications. 4-Bromobenzo[d]thiazol-6-amine offers a direct synthetic route to C-2 arylated derivatives via the unencumbered thiazole 2-position, while the 4-bromo and 6-amino groups provide additional sites for radiolabeling or pharmacokinetic optimization. Its favorable TPSA profile further supports development as a brain-penetrant imaging agent scaffold.

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